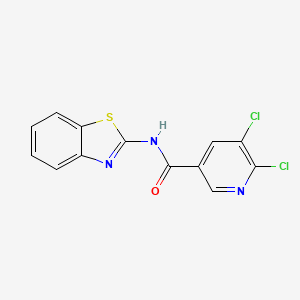

N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of benzothiazole compounds can be analyzed using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .Chemical Reactions Analysis

The chemical reactions of benzothiazole compounds can be complex and varied. For example, the reaction of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can be determined using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Applications De Recherche Scientifique

Anti-Tubercular Activity

The synthesis of new benzothiazole-based anti-tubercular compounds has garnered significant attention. Researchers have developed derivatives of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide and evaluated their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These compounds exhibit promising inhibition potency, making them potential candidates for combating tuberculosis .

Medicinal Chemistry and Drug Development

The benzothiazole scaffold is a valuable template for designing bioactive molecules. Researchers have explored the synthesis of N-(1,3-benzothiazol-2-yl)-arylamides, which can serve as lead compounds for drug development. These compounds are synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under mild conditions .

Antibacterial Properties

N-(1,3-benzothiazol-2-yl)-benzamide (Btba) and its derivatives have been investigated for their antibacterial activity. These compounds exhibit potential against bacterial pathogens, making them relevant in the field of antimicrobial research .

Heterocyclic Chemistry

The benzothiazole moiety is a versatile heterocycle with diverse reactivity. Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, to access benzothiazole derivatives. These synthetic strategies contribute to the development of novel compounds with unique properties .

Structure-Activity Relationships (SAR) Studies

Understanding the relationship between molecular structure and biological activity is crucial. Researchers have investigated the SAR of new benzothiazole derivatives. By modifying specific functional groups, they aim to enhance anti-tubercular activity. Molecular docking studies against the target DprE1 provide insights into potential inhibitors .

Bioinformatics and Molecular Modeling

Computational approaches play a vital role in drug discovery. Researchers have employed molecular docking studies to predict the binding affinity of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide derivatives. These simulations aid in identifying potential drug candidates and understanding their interactions with target proteins .

These applications highlight the versatility and significance of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide in scientific research. If you need further details or additional fields, feel free to ask! 😊

Mécanisme D'action

Target of Action

The primary target of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide is the DprE1 enzyme . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts cell wall synthesis, leading to the death of the bacteria .

Mode of Action

N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide interacts with its target, the DprE1 enzyme, by binding to its active site . This binding inhibits the enzyme’s activity, preventing the synthesis of arabinogalactan and thereby disrupting the formation of the bacterial cell wall .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its synthesis is crucial for the survival and virulence of the bacteria . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the death of the bacteria .

Pharmacokinetics

These properties impact the compound’s bioavailability, determining how much of the drug reaches its target site of action .

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of the bacterial cell wall, the compound causes the death of the bacteria . This makes it a potential candidate for the treatment of bacterial infections, particularly those caused by Mycobacterium tuberculosis .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3OS/c14-8-5-7(6-16-11(8)15)12(19)18-13-17-9-3-1-2-4-10(9)20-13/h1-6H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAFOGKZLOESJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2761185.png)

![1-Phenyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2761188.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid](/img/structure/B2761190.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2761196.png)

![N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide](/img/structure/B2761198.png)

![N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide](/img/structure/B2761199.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2761200.png)